![molecular formula C11H8N2O B1386443 4-Methoxyquinoline-3-carbonitrile CAS No. 1156314-94-1](/img/structure/B1386443.png)
4-Methoxyquinoline-3-carbonitrile
Overview
Description
4-Methoxyquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyaniline with malononitrile in the presence of a catalyst such as piperidine or pyridine . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 4-methoxyquinoline-3-amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-Methoxyquinoline-3-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-methoxyquinoline-3-carbonitrile derivatives. For instance, Khan et al. synthesized several quinoline-3-carbonitrile derivatives and evaluated their antibacterial potential against various bacterial strains. One derivative exhibited significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively . The antibiofilm activity of this compound was also notable, achieving a reduction in biofilm formation by over 90% for several pathogens isolated from urinary tract infections .
Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented, and this compound is no exception. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from 4-methoxyquinoline exhibited IC50 values in the nanomolar range against various cancer cell lines, including prostate (PC3) and colorectal (HCT116) cancers . The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/mTOR, which are critical for cancer cell survival and proliferation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for developing more effective compounds. Modifications at different positions on the quinoline ring can significantly impact biological activity. For example, the introduction of electron-donating groups tends to enhance antibacterial activity against Gram-positive and Gram-negative bacteria . A detailed SAR analysis can guide future synthesis efforts by identifying optimal substituents for desired biological effects.
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound of 4-Methoxyquinoline-3-carbonitrile, known for its antimalarial properties.
4-Hydroxyquinoline-3-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, exhibiting different biological activities.
2-Chloroquinoline-3-carbonitrile: Another derivative with a chloro group, used in different chemical and biological applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications .
Biological Activity
4-Methoxyquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a methoxy group at the 4-position and a cyano group at the 3-position. This substitution pattern enhances its solubility and reactivity, making it a valuable candidate for various pharmaceutical applications.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various kinases involved in cancer pathways, disrupting cell proliferation.
- DNA Interaction : It has been shown to interfere with DNA replication processes in cancer cells, leading to apoptosis.
- Antimicrobial Activity : The compound exhibits properties that can disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Case Study: Antimicrobial Screening
A study conducted by Khan et al. evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results are summarized in Table 1.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli (E. coli) | 0.125 µg/mL |
Staphylococcus aureus (S. aureus) | 0.250 µg/mL | |
Candida albicans | 31.125 µg/mL |
This study demonstrated that this compound exhibits potent antibacterial activity, particularly against E. coli, with an MIC of 0.125 µg/mL, indicating strong efficacy.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies.
Case Study: Anticancer Evaluation
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through multiple pathways:
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.
Table 2 summarizes findings from a recent anticancer study:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.2 | Cell cycle arrest |
A549 (Lung Cancer) | 12.8 | DNA damage response |
These results indicate that this compound has promising anticancer properties and warrants further investigation for therapeutic applications.
Comparative Analysis with Other Quinoline Derivatives
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Quinoline | Moderate | Low |
4-Hydroxyquinoline-3-carbonitrile | High | Moderate |
2-Chloroquinoline-3-carbonitrile | Low | High |
This compound | Very High | Very High |
This comparison highlights that the methoxy substitution significantly enhances both antimicrobial and anticancer activities compared to other derivatives.
Properties
IUPAC Name |
4-methoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQMTEGQTKXOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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